molecular formula C19H19N3O7S2 B2913186 methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-67-0

methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2913186
CAS No.: 865198-67-0
M. Wt: 465.5
InChI Key: NQQVNJGVRPTYEC-VZCXRCSSSA-N
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Description

Methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiazole core, which is known for its diverse biological activities and is often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfamoyl Group: This step involves the sulfonation of the benzothiazole core using reagents like chlorosulfonic acid or sulfur trioxide.

    Formation of the Imine Linkage: The imine linkage is formed by reacting the benzothiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the resulting compound with methyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the imine linkage to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound’s benzothiazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s ability to bind to these targets, while the imine linkage and ester group contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
  • Methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Uniqueness

Methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the 3,5-dimethoxybenzoyl group, which may impart distinct biological activities and chemical properties compared to other similar compounds. This structural feature can influence the compound’s interaction with molecular targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S2/c1-27-12-6-11(7-13(8-12)28-2)18(24)21-19-22(10-17(23)29-3)15-5-4-14(31(20,25)26)9-16(15)30-19/h4-9H,10H2,1-3H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQVNJGVRPTYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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